3-Methyl-1-tosyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-7-9-14(10-8-12)20(18,19)17-11-13(2)15-5-3-4-6-16(15)17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYWDSUNTFMMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481652 | |
| Record name | 3-Methyl-1-tosyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36797-43-0 | |
| Record name | 3-Methyl-1-tosyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Insights and Computational Investigations into the Reactivity of 3 Methyl 1 Tosyl 1h Indole
Mechanistic Elucidation of Synthetic Transformations Involving 3-Methyl-1-tosyl-1H-indole
The presence of the electron-withdrawing tosyl group on the indole (B1671886) nitrogen significantly influences the regioselectivity and facility of various transformations. It stabilizes the electron-deficient core of the indole, making it susceptible to nucleophilic attacks, particularly at the C2 and C3 positions.
One notable transformation is the synthesis of 1,2-disubstituted-3-tosylindoles. A proposed mechanism for a one-pot, two-step synthesis involves an initial nucleophilic substitution to form an N-(2-(bromomethyl)phenyl)-N-phenylbenzamide derivative. Subsequently, a base, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), deprotonates the benzylic position, leading to the formation of a carbanion. This is followed by an intramolecular attack on the amide's carbonyl group and subsequent elimination of water to form the indole ring. acs.org
In the context of dearomative cycloaddition reactions, 3-alkenyl-N-tosylindoles have been shown to react with oxyallyl cation equivalents to produce cyclohepta[b]indoles. The reaction is believed to proceed through the generation of an α-oxygen-stabilized oxyallyl cation upon treatment with a Lewis acid, which then reacts with the indole diene. nih.gov
Furthermore, the tosyl group can act as a leaving group under certain basic conditions, allowing for nucleophilic substitution at the N1-position. This reactivity has been exploited in various synthetic strategies.
The regioselectivity of reactions involving N-tosylindoles can often be controlled by kinetic and thermodynamic factors. For instance, in the regioselective C6- and N1-alkylations of 2,3-disubstituted indoles with p-quinone methides, the reaction parameters such as the catalyst, solvent, and temperature are crucial in determining the outcome. acs.org Experimental and DFT studies have supported the notion that these reactions proceed through kinetic and thermodynamic control. acs.org
In Povarov reactions for the synthesis of polyfunctionalized tetrahydroquinolines, the stereoselectivity has been shown to depend on both kinetic and thermodynamic control under different reaction conditions. unicam.it For example, dissolving a mixture of syn/anti diastereomers in acetonitrile (B52724) with a catalyst led to an enrichment of the more stable anti-diastereomer, indicating thermodynamic control. unicam.it
A study on the oxidative Heck reaction of N-tosylindole revealed a preference for the C3-alkenylation product, in contrast to N-methoxycarbonylindole which favored C2-selectivity under ligand-promoted conditions. rsc.org This highlights the influence of the N-protecting group on the kinetic and thermodynamic landscape of the reaction.
Table 1: Influence of Reaction Conditions on Product Distribution in N-Tosylindole Reactions
| Reaction Type | N-Substituent | Conditions | Major Product | Reference |
| Alkylation with p-Quinone Methide | Tosyl | In(OTf)₃, THF, rt | N1-alkylation | acs.org |
| Alkylation with p-Quinone Methide | Tosyl | In(OTf)₃, Toluene, rt | C6-alkylation | acs.org |
| Oxidative Heck Reaction | Tosyl | Pd(II), Ligand | C3-alkenylation | rsc.orgscispace.com |
| Povarov Reaction | Tosyl | CeCl₃·7H₂O/NaI, MeCN, 50 °C | syn/anti mixture | unicam.it |
The direct observation and characterization of reaction intermediates and transition states provide invaluable mechanistic insights. In the context of N-tosylindole chemistry, various experimental techniques have been employed to probe these transient species.
For instance, in radical cyclizations of N-sulfonylindoles, imine intermediates are presumed to be formed. beilstein-journals.org In the reaction of an aryl radical with an N-sulfonylindole, the initial cyclization is thought to produce an α-sulfonamidoyl radical, which can then eliminate a sulfonyl radical to form an imine. This imine intermediate is then rapidly reduced in the presence of a reducing agent like tributyltin hydride. beilstein-journals.org
Palladium-catalyzed reactions of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles are proposed to proceed via a plausible η³-indolyl-palladium intermediate. univaq.itacs.org The regioselectivity of the nucleophilic attack (at C1' or C3) appears to be dependent on the nature of the protecting group and the ligand used. univaq.itacs.org
The benzyne (B1209423) Fischer-indole synthesis provides another example where a reactive intermediate, benzyne, is key. The addition of N-tosyl hydrazones to arynes, generated in situ, leads to N-arylation, which is then followed by a Lewis acid-mediated Fischer cyclization to yield N-tosylindoles. acs.org
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation.
In a study on the oxidative Heck reaction of indoles, deuterium (B1214612) labeling experiments were conducted to investigate the regioselectivity and reversibility of the C-H palladation step. rsc.orgscispace.com When the reaction between N-methylindole and tert-butyl acrylate (B77674) was performed with the addition of D₂O, significant deuterium incorporation was observed at both the C2 and C3 positions of the recovered starting material, suggesting that the C-H activation step is reversible. scispace.com Furthermore, a kinetic isotope effect (KIE) was observed when using a C2-deuterated indole, indicating that the C-H bond cleavage at the C2 position is involved in the rate-determining step of the C2-alkenylation process. rsc.orgscispace.com
In a one-pot synthesis of 3-tosyl- and 3-cyano-1,2-disubstituted indoles, isotopic labeling experiments using DMF-d₇ indicated that both the nitrogen and the carbon of the cyano group were derived from DMF. acs.org This finding was crucial in understanding the source of the cyano group in this transformation.
Theoretical and Computational Chemistry Approaches to N-Tosylindole Reactivity
Computational chemistry provides a powerful lens through which to examine the reactivity of molecules like this compound at an atomic level. These methods complement experimental findings by providing detailed information on electronic structures, reaction pathways, and the energetic profiles of intermediates and transition states. researchgate.net
Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry for predicting the electronic structure and reactivity of molecules. researchgate.net For N-tosylindoles, DFT calculations have been instrumental in understanding various aspects of their chemical behavior.
DFT calculations have been used to support proposed reaction mechanisms. For example, in the regioselective alkylation of 2,3-disubstituted indoles, DFT studies corroborated the experimental findings of kinetic and thermodynamic control. acs.org Similarly, in the dearomative (3+2) cycloaddition of allenoates with 3-nitroindole, DFT computations shed light on the multi-step reaction mechanism and the observed selectivities. researchgate.net
In a study on the synthesis of indolyl-1,3,4-thiadiazole amine derivatives, DFT analysis at the B3LYP/6-31G+(d, p) level was employed to investigate the structural, energetic, and electronic properties relevant to their biological activity. rsc.org Such calculations can provide insights into molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and other electronic descriptors that govern reactivity.
Quantum chemical calculations have also been used to support the experimental results of palladium-catalyzed reactions of N-protected indolylmethyl acetates, helping to rationalize the observed regioselectivity. univaq.it
Table 2: Selected Applications of DFT in N-Tosylindole Chemistry
| Studied Reaction/Property | DFT Functional/Basis Set | Key Insight | Reference |
| Regioselective Alkylation | Not specified | Supported kinetic and thermodynamic control | acs.org |
| Dearomative (3+2) Cycloaddition | Not specified | Elucidated multi-step mechanism and selectivities | researchgate.net |
| Indolyl-1,3,4-thiadiazole Synthesis | B3LYP/6-31G+(d,p) | Investigated structural and electronic properties | rsc.org |
| Pd-catalyzed Indolylmethyl Acetate Reactions | Not specified | Supported experimental regioselectivity | univaq.it |
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution, providing insights into conformational changes, solvent effects, and intermolecular interactions over time. nih.govwustl.eduresearchgate.net The basic principle of MD involves calculating the forces between atoms and using Newton's laws of motion to simulate their movements over a series of small time steps. nih.govnih.govresearchgate.net
In the context of N-tosylindoles, MD simulations can be particularly useful for understanding how these molecules behave in a solvent environment, which can influence their reactivity. For instance, the conformation of the tosyl group relative to the indole ring can be affected by the solvent, which in turn can impact the accessibility of different reaction sites.
Quantum Chemical Analysis of Regioselectivity and Stereoselectivity in N-Tosylindole Chemistry
Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate details of reaction mechanisms, including the chemo-, regio-, and stereoselectivity observed in the chemistry of N-tosylindoles. researchgate.netmdpi.com These computational studies provide insights into transition state energies, reaction pathways, and the electronic and steric factors that dictate product formation. mdpi.comnih.gov
DFT calculations have been successfully employed to rationalize the enantioselectivity of reactions such as the Friedel-Crafts alkylation of indoles with N-tosylimines catalyzed by BINOL-phosphoric acid derivatives. nih.gov These studies show excellent agreement with experimental results and have led to the development of models that can predict the absolute configuration of the products. nih.gov The analysis of competing transition structures reveals the subtle energetic differences that lead to high levels of stereocontrol. nih.gov
In the context of cycloaddition reactions, theoretical analyses have elucidated the behavior of N-tosylindoles as dienophiles. sciforum.net For instance, in Diels-Alder reactions, DFT methods have been used to evaluate the reactivity of N-tosylacylindoles with various dienes, confirming that these reactions often proceed through a concerted and asynchronous mechanism. sciforum.net Computational studies on the cycloaddition of 3-substituted indoles have explained the observed chemoselectivity, where the indole can act as either a dienophile or a heterodienophile depending on the substitution pattern. researchgate.net The analysis of Parr functions and activation energies helps to explain the experimentally observed regioselectivity. researchgate.net
Furthermore, DFT analysis has been crucial in understanding the stereochemical outcome of reactions like the Claisen-Sakurai approach to cyclopentenols, which involves N-tosyl indole derivatives. researchgate.net These studies have determined that the stereoselectivity is governed by a combination of stereospecificity in the Claisen rearrangement and stereoelectronic effects in the subsequent Sakurai cyclization, which favors a syn-SE' antiperiplanar transition state. researchgate.net
A recent development involves a quantum mechanics-based computational workflow designed to predict the regioselectivity of C-H activation in the presence of directing groups like the tosyl group. chemrxiv.orgbeilstein-journals.org This approach uses semi-empirical quantum calculations to efficiently predict reaction outcomes by analyzing concerted metallation-deprotonation mechanisms, offering rapid and reliable predictions essential for synthetic planning. chemrxiv.orgbeilstein-journals.org
Structure-Reactivity Correlations in this compound Analogues (Focus on Synthetic Utility and Reactivity)
The reactivity of the 1-tosyl-1H-indole scaffold is profoundly influenced by the nature and position of substituents on the indole ring. libretexts.org These structure-reactivity correlations are critical for designing synthetic strategies and predicting reaction outcomes.
Influence of Substituent Effects on Reactivity Profiles
The tosyl group at the N1 position is a strong electron-withdrawing group, which significantly modifies the electronic character of the indole ring system. whiterose.ac.uk This deactivation of the π-electron system is crucial for enabling certain transformations, such as acting as a dienophile in normal electron-demand Diels-Alder reactions, which would not be feasible with electron-rich N-H or N-alkyl indoles. sciforum.netacs.org The presence of an electron-withdrawing protecting group, like tosyl, is often essential for the success of metal-catalyzed cyclization reactions. whiterose.ac.uk
The reactivity is further tuned by substituents on the indole core. For example, in the context of alkylation reactions with p-quinone methides, the electronic nature of the indole substituent plays a key role. An N-acetyl-protected indole, with its strong π-electron-withdrawing acetyl group, failed to react under standard conditions. acs.org In contrast, N-tosylindole-substituted p-quinone methides exhibit higher reactivity compared to their N-methylindole counterparts. acs.org This is attributed to the electron-rich N-methylindole ring reducing the reactivity of the corresponding p-quinone methide through resonance. acs.org
The position of substituents also dictates reactivity. It has been noted that 3-substituted heterocycles, such as 3-nitro-N-tosylindole, show better reactivity as dienophiles compared to their 2-substituted counterparts. sciforum.net The Hammett equation provides a quantitative framework for understanding these substituent effects, where the substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of the group and its position (meta or para) on a benzene (B151609) ring. libretexts.org Electron-attracting groups possess positive σ values, while electron-donating groups have negative σ values, correlating directly with reactivity in many reaction series. libretexts.org
Table 1: Effect of N-Substituent on Indole Reactivity
| N-Substituent | Electronic Effect | Reactivity Trend |
|---|---|---|
| -H / -Alkyl | Electron-donating (relative to tosyl) | Lower reactivity in electrophilic additions |
| -Tosyl (-SO₂Ar) | Strong electron-withdrawing | Enhanced reactivity as dienophile/electrophile |
This table provides a generalized summary based on established principles of electronic effects.
Steric and Electronic Effects on Reaction Pathways and Selectivity
Both steric and electronic factors play a symbiotic role in controlling the pathways and selectivity of reactions involving 1-tosylindoles. The bulky tosyl group can exert significant steric hindrance, influencing the approach of reactants and directing substitution patterns. acs.orgsmolecule.com
Steric Effects: The steric bulk of the N-tosyl group can completely inhibit reactions. For instance, attempts to react 1-tosyl-1H-pyrrole-2-carbaldehyde and 1-tosyl-1H-indole-7-carbaldehyde in a Friedel-Crafts-type reaction failed, a result attributed to the steric hindrance imposed by the N-tosyl groups. acs.org Similarly, in dearomative (4+3) cycloaddition reactions, alkenylindoles substituted at both the 2- or 4-position of the indole ring gave no cycloadduct, likely due to steric hindrance. uchicago.edu In the reaction of 2,3-disubstituted indoles with p-quinone methides, a sterically demanding anthracen-9-yl group on the p-QM prevented product formation. acs.org
Electronic Effects: The primary electronic effect of the N-tosyl group is the deactivation of the indole ring towards electrophilic attack while simultaneously activating it for nucleophilic attack or for participation in reactions where the indole acts as an electrophile. This electron-withdrawing nature directs electrophilic substitution primarily to the C5 and C7 positions. Furthermore, the tosyl group can function as a directing metalation group. mdpi.com Treatment with a strong base like n-butyllithium (BuLi) leads to regioselective deprotonation at the C2 position, creating a 2-lithium-N-tosylindole intermediate that can be trapped with various electrophiles. mdpi.com This strategy provides exclusive C2-functionalization, overcoming the inherent preference of indoles for C3 electrophilic substitution. mdpi.com
The placement of other substituents works in concert with the tosyl group. In the synthesis of 3-bromo-1-tosyl-1H-indole-6-carbonitrile, the tosyl group's electronic and steric influence directs bromination specifically to the C3 position. smolecule.com
Table 2: Regioselectivity in the Functionalization of 1-Tosylindole
| Reaction Type | Reagent | Key Influence | Position Functionalized |
|---|---|---|---|
| Lithiation/Electrophilic Quench | n-BuLi, then E⁺ | Tosyl as directing group | C2 |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Tosyl as deactivating, meta-directing group (on benzene ring analogy) | C5, C7 |
This table summarizes common reaction outcomes based on the directing effects of the N-tosyl group.
Strategic Utility of 3 Methyl 1 Tosyl 1h Indole in Advanced Organic Synthesis and Methodology Development
Role as a Key Precursor and Building Block in the Synthesis of Complex Molecular Architectures
3-Methyl-1-tosyl-1H-indole serves as a foundational element for constructing intricate molecular frameworks, particularly those incorporating the indole (B1671886) motif, which is a prevalent feature in numerous biologically active natural products and pharmaceutical agents. rsc.orgijpsr.com The tosyl group not only protects the indole nitrogen, preventing unwanted side reactions, but also activates the indole ring for various transformations.
The indole nucleus is a core component of many alkaloids and other natural products. rsc.org The synthesis of these complex molecules often requires a robust and adaptable starting material. This compound and its derivatives have been employed in the total synthesis of such compounds. For instance, in the synthesis of indole alkaloids, transition metal-catalyzed reactions are frequently utilized to construct the intricate polycyclic systems. arabjchem.org The tosyl-protected indole provides a stable platform for these transformations, which can include cyclizations and cross-coupling reactions. arabjchem.org The synthesis of various indole derivatives often involves multi-step sequences where the tosyl group can be strategically removed at a later stage. rsc.org
A notable example involves the synthesis of pyrrolocarbazole scaffolds, which are precursors to various indole alkaloids. kyoto-u.ac.jp Gold-catalyzed cascade cyclizations have been developed where N-tosylated indoles are key starting materials. kyoto-u.ac.jp
Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient and atom-economical approach to complex molecule synthesis. acs.org this compound and related N-tosylindoles are excellent substrates for such processes. researchgate.net
Palladium-catalyzed cascade reactions have been developed for the synthesis of spirocyclic indolenines from tryptamine (B22526) derivatives. acs.org In these reactions, the N-tosyl group is compatible with the reaction conditions and helps to direct the cyclization. acs.org Furthermore, tandem reactions of electrophilic indoles, such as N-tosyl-3-nitroindole, with pyridinium (B92312) ylides have been used to generate indolizines, which can be further functionalized through Pd(II)-mediated C–H activation. nih.govacs.org
The development of cascade reactions for the construction of diverse heterocyclic architectures often relies on the predictable reactivity of starting materials like N-tosylindoles. acs.org These reactions can lead to the rapid assembly of complex polycyclic indole structures. acs.org
The reactivity of the indole ring in this compound allows for its use as a scaffold for the synthesis of a diverse range of other heterocyclic systems. The tosyl group can act as a good leaving group under certain conditions, facilitating further transformations. nih.gov
For example, arenesulfonyl indoles, including N-tosylindoles, have been utilized as precursors for the diversification of C-3 functionalized indoles. nih.gov The elimination of the arenesulfinic group under mild basic conditions generates a vinylogous imine intermediate, which can be trapped by various nucleophiles to introduce a wide array of substituents at the C-3 position. nih.gov This strategy provides a viable alternative to the classical Friedel–Crafts reaction for C-3 substitution of indoles. nih.gov
Contributions to the Development of Novel Synthetic Methodologies
Beyond its role as a building block, this compound has been instrumental in the development and refinement of new synthetic methods, particularly in the realm of metal-catalyzed reactions.
The tosyl group in this compound can function as a directing group, guiding a metal catalyst to a specific C-H bond for functionalization. This strategy allows for highly regioselective reactions that would be difficult to achieve otherwise.
In palladium-catalyzed C-H functionalization reactions, the tosyl group can direct the arylation of the indole ring. For instance, the C4-arylation of N-tosyl-3-formylindole has been achieved using a palladium catalyst, where the formyl group also plays a directing role. acs.org The ability to direct functionalization to various positions of the indole nucleus is a significant area of research, with different directing groups enabling access to C2, C4, C5, C6, and C7-functionalized indoles. nih.gov
The development of catalyst-controlled site-selective C-H functionalization of indoles often utilizes N-acyl or N-sulfonyl groups to direct the reaction. chemrxiv.org For example, rhodium and iridium catalysts have been shown to effect C-H functionalization at different positions of the indole ring, with the directing group playing a crucial role in determining the outcome. chemrxiv.org
The reactivity of this compound and its derivatives makes them suitable substrates for testing and optimizing new catalytic systems. The development of catalysts for specific organic transformations often involves screening various substrates to determine the scope and limitations of the new catalyst.
For example, in the development of gold-catalyzed cycloisomerization reactions with tosyl group rearrangement, N-tosyl-o-allenylaniline derivatives were used to selectively produce 3-tosyl or 4-tosyl indoles depending on the catalyst system employed (Pd or Au). acs.org This demonstrates how the substrate itself is integral to understanding and developing the selectivity of a new catalytic method.
Furthermore, the synthesis of various substituted indoles via palladium-catalyzed coupling-cyclization reactions has been explored using N-tosylated iodoanilines and alkynes. arabjchem.orgresearchgate.net These studies contribute to the development of more efficient and versatile palladium catalysts for indole synthesis.
Utility in Photoredox Catalysis and Electrochemistry for Indole Functionalization
The N-tosyl group in indole derivatives, including this compound, plays a significant role in modern synthetic transformations driven by photoredox catalysis and electrochemistry. These methods offer green and mild alternatives to traditional synthesis, and the electronic properties of N-tosyl indoles are often exploited to facilitate these reactions.
Electrochemistry:
The electrochemical oxidation of N-protected indoles is a powerful method for dearomative functionalization. In these reactions, the N-tosyl indole undergoes anodic oxidation to form a radical cation intermediate. chemrxiv.orgamazonaws.com This highly reactive species can then be trapped by various nucleophiles. For instance, the electrolysis of N-tosyl indoles at a constant current in the presence of alcohols like methanol (B129727) leads to the formation of 2,3-dialkoxyindolines. chemrxiv.orgamazonaws.com This process is highly efficient and avoids the need for external chemical oxidants. amazonaws.com The reaction proceeds through the initial oxidation of the indole nucleus to a radical cation, which is then attacked by the nucleophile. chemrxiv.org The electron-withdrawing nature of the tosyl group is crucial, as it modulates the oxidation potential of the indole ring and stabilizes the intermediates.
A general electrochemical dearomative 2,3-difunctionalization of indoles has been demonstrated with a broad scope, where N-tosyl indoles serve as effective substrates. chemrxiv.org The reaction can tolerate a variety of substituents on the indole core and allows for the introduction of two new C-O or C-N bonds. chemrxiv.org For example, the electrochemical dimethoxylation of N-tosyl-3-methylindole proceeds efficiently. chemrxiv.org Furthermore, the strong electron-withdrawing character of the tosyl group can increase the acidity of adjacent N-H protons in related precursors like 2-vinylanilines, facilitating a proton-coupled electron transfer (PCET) process to generate N-centered radicals under electrochemical conditions, leading to indole synthesis. rsc.org
Table 1: Electrochemical Functionalization of N-Tosyl Indoles
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Tosyl-3-methylindole | Constant current, MeOH/MeCN, n-Bu4NBF4 | 2,3-Dimethoxy-3-methyl-1-tosylindoline | 89 (with TEMPO) | chemrxiv.org |
| N-Tosyl-3-cyclopropyl-indole | Constant current, MeOH/MeCN, n-Bu4NBF4 | 3-Cyclopropyl-2,3-dimethoxy-1-tosylindoline | 75 | amazonaws.com |
This table presents selected examples of electrochemical reactions involving N-tosyl indoles, showcasing the versatility of this approach.
Photoredox Catalysis:
While direct photoredox catalysis on this compound is a developing area, the principles of photoredox catalysis are widely applied to indole and N-tosyl systems. Photoredox catalysis, often merged with transition metal catalysis (metallaphotoredox), enables the formation of reactive radical intermediates under exceptionally mild conditions using visible light. princeton.edunih.gov For N-tosyl amides and related compounds, photoredox-catalyzed cleavage of the N-S bond is a known process, providing a method for deprotection. researchgate.net
In the context of indole functionalization, photoredox catalysis can generate nitrogen-centered radicals which are powerful intermediates for constructing N-heterocycles. rsc.orgnih.gov Although many examples involve other N-protected indoles, the principles are applicable. For instance, photoredox-catalyzed reactions can initiate radical-polar crossover cyclizations, as seen in transformations of N-tosyl vinylaziridines. researchgate.net The merger of photoredox catalysis with gold catalysis has enabled the aminoarylation of alkynes to access multisubstituted indoles, including a 5-methyl-2,3-diphenyl-1-tosyl-1H-indole derivative. lookchem.com These methodologies highlight the potential for developing new photoredox-catalyzed C-H functionalization or cycloaddition reactions starting from this compound.
Comparative Analysis of N-Tosyl Indoles with Other N-Protected Indole Systems in Terms of Synthetic Advantages and Limitations
The choice of the nitrogen protecting group is a critical strategic decision in indole chemistry, as it profoundly influences the molecule's reactivity, stability, and purification. The N-tosyl group is one of the most common choices, offering a distinct set of advantages and disadvantages when compared to other protecting groups like N-Boc, N-benzyl (Bn), N-acetyl (Ac), or the unprotected N-H indole.
Advantages of the N-Tosyl Group:
Activation of the C2 Position: The paramount advantage of the N-tosyl group is its strong electron-withdrawing nature. This property significantly increases the acidity of the C2-proton, facilitating regioselective deprotonation with organolithium bases (e.g., n-BuLi). mdpi.com This reliable C2-lithiation opens a gateway for a vast array of electrophilic substitutions at this position, a reaction that is difficult to achieve with N-H, N-alkyl, or even N-Boc indoles. mdpi.com
Enhanced Electrophilicity of the Indole System: The tosyl group reduces the electron density of the pyrrole (B145914) ring, making the 2,3-double bond more electrophilic and susceptible to nucleophilic attack or participation in cycloaddition reactions. acs.org This altered reactivity allows N-tosyl indoles to act as dienophiles in Diels-Alder reactions, a role not typically played by electron-rich N-H or N-alkyl indoles. acs.org
Stability and Crystallinity: N-tosyl indoles are generally stable, crystalline solids that are easy to handle and purify by chromatography or recrystallization. nih.gov This contrasts with some N-H or N-alkyl indoles which can be oils or less stable compounds. The N-tosyl group is robust and withstands a wide range of reaction conditions, including those that might cleave more labile groups like N-Boc. nih.gov
Biological Activity Modulation: In medicinal chemistry, the introduction of an N-tosyl group can significantly enhance the biological potency of indole-based compounds compared to their N-H counterparts. nih.gov
Limitations of the N-Tosyl Group:
Harsh Deprotection Conditions: The primary drawback of the tosyl group is the often harsh conditions required for its removal. While photoredox methods are emerging, classical deprotection typically involves strong reducing agents (e.g., Na/Hg, Mg/MeOH) or strong bases (e.g., NaOH, KOH) at high temperatures, which may not be compatible with sensitive functional groups elsewhere in the molecule. researchgate.net
Deactivation towards Electrophilic Aromatic Substitution: The electron-withdrawing effect of the tosyl group deactivates the indole ring towards classical electrophilic aromatic substitution reactions (e.g., Friedel-Crafts, nitration) at the C3 position, which is the characteristic site of reaction for N-H and N-alkyl indoles.
Inertness in Certain Catalytic Cycles: In some transition-metal-catalyzed reactions, the N-tosyl group can be detrimental. For example, in a palladium-catalyzed C-2 β-fluorovinylation of indoles, both N-tosyl and N-Boc protected indoles were found to be unreactive, whereas N-methyl and N-H indoles successfully participated in the coupling. rsc.org
Potential for Unexpected Side Reactions: Under certain nucleophilic conditions, the tosyl group itself can act as a leaving group or participate in unexpected rearrangements. For instance, during a Horner-Wadsworth-Emmons reaction, an intramolecular transfer of the tosyl group from the indole nitrogen to a hydroxyl group was observed. nih.gov
Table 2: Comparative Analysis of N-Protecting Groups for Indoles
| Feature | N-Tosyl (Ts) | N-Boc | N-Benzyl (Bn) | N-H (Unprotected) |
|---|---|---|---|---|
| C2-Lithiation | Excellent; highly favored due to strong -I, -M effects. mdpi.com | Possible, but often requires stronger bases or specific conditions; competes with C3. | Difficult; C2-proton is not significantly acidified. | Not selective; deprotonation occurs on nitrogen. |
| Reactivity at C3 | Deactivated towards electrophiles; can undergo nucleophilic attack. | Activated towards electrophiles. | Activated towards electrophiles. | Highly nucleophilic and reactive towards electrophiles. |
| Stability | Very high; stable to a wide range of conditions. | Moderate; acid-labile. | High; stable to acid/base but removed by hydrogenolysis. | Moderate; can be sensitive to strong acids or bases. |
| Deprotection | Often harsh (strong reducing agents, strong base). researchgate.net | Mild (acidic conditions, e.g., TFA). | Mild (hydrogenolysis, e.g., H₂, Pd/C). | Not applicable. |
| Reaction Scope | Enables unique reactivity (Diels-Alder, C2-functionalization). acs.org Can inhibit some Pd-catalyzed reactions. rsc.org | Broadly compatible with many transformations. | Broadly compatible; can interfere with reactions involving C-H activation at the benzyl (B1604629) group. | Can complicate reactions due to acidic N-H and high nucleophilicity. |
| Physical State | Often crystalline and easy to purify. nih.gov | Often crystalline or solid. | Often oils or low-melting solids. | Variable; can be difficult to purify. |
This table provides a comparative overview of the key synthetic features of N-tosyl indoles versus other commonly used N-protected or unprotected indoles.
Emerging Research Frontiers and Future Prospects for 3 Methyl 1 Tosyl 1h Indole Chemistry
Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Prediction
ML algorithms can be trained on vast datasets of chemical reactions to identify complex relationships between substrates, reagents, catalysts, solvents, and reaction outcomes like yield and selectivity. beilstein-journals.orgu-strasbg.fr This data-driven approach can significantly reduce the number of experiments required to find optimal conditions for a given transformation, a process that has traditionally been a time-consuming and resource-intensive endeavor. stanford.edu For instance, a deep reinforcement learning model has been shown to outperform state-of-the-art blackbox optimization algorithms, requiring 71% fewer steps to optimize a reaction. stanford.edu
The application of these models to the chemistry of 3-Methyl-1-tosyl-1H-indole could accelerate the discovery of more efficient synthetic routes. By inputting the desired product and potential reactants, an AI system could predict the most promising reaction conditions, including the ideal catalyst, solvent, and temperature. u-strasbg.fr This predictive power extends to suggesting novel reaction pathways that a human chemist might not have considered. beilstein-journals.org Furthermore, the integration of ML with automated flow chemistry platforms allows for the rapid, autonomous execution and analysis of experiments, creating a closed-loop system for accelerated reaction optimization. nih.gov
Table 1: Potential Applications of Machine Learning in N-Tosylindole Chemistry
| Application Area | Description | Potential Impact |
| Reaction Condition Prediction | ML models trained on large reaction databases can suggest optimal catalysts, solvents, and temperatures for novel reactions. beilstein-journals.orgu-strasbg.fr | Reduces the time and resources spent on empirical optimization. |
| Yield and Selectivity Optimization | Algorithms can identify the key parameters influencing reaction outcomes and guide experiments to maximize yield and selectivity. stanford.edunih.gov | Improves the efficiency and cost-effectiveness of synthetic processes. |
| Retrosynthesis Planning | AI tools can propose novel and efficient synthetic routes to target N-tosylindole derivatives. beilstein-journals.org | Accelerates the discovery of new synthetic strategies. |
| Autonomous Experimentation | Integration of ML with robotic platforms enables high-throughput screening and optimization of reactions without human intervention. nih.gov | Dramatically increases the pace of research and development. |
Further Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic design, emphasizing the use of renewable feedstocks, the reduction of waste, and the use of environmentally friendly solvents and catalysts. The synthesis of N-tosylindoles is an area ripe for the application of these principles.
Current research is focused on developing one-pot syntheses and utilizing environmentally friendly solvent systems or even solvent-free conditions. researchgate.net For example, a solid-state reaction between anilines and phenacyl bromides using microwave irradiation offers a mild and environmentally friendly method for synthesizing 2-arylindoles. organic-chemistry.org The use of water as a solvent in the catalyst-free thiolation of indoles with sulfonyl hydrazides represents another significant step towards greener synthesis, with the only by-products being nitrogen and water. researchgate.net
The development of catalytic systems that are more efficient and can be easily recovered and reused is another key aspect of sustainable synthesis. For instance, a magnetically recyclable Pd-Fe3O4 heterodimeric nanocrystal system has been successfully used as a catalyst for the synthesis of 2-substituted indoles. researchgate.net Furthermore, the use of byproduct-promoted reactions, where a byproduct of the reaction itself acts as a promoter, offers an elegant way to improve atom economy and reduce waste. dntb.gov.ua
Future research will likely focus on expanding the scope of these green methodologies to a wider range of N-tosylindole derivatives and on developing new catalytic systems based on abundant and non-toxic metals. The use of flow chemistry, with its inherent advantages in safety, efficiency, and scalability, will also play a crucial role in the development of sustainable manufacturing processes for these compounds. uniqsis.comsioc-journal.cn
Exploration of Novel Reactivity Modalities and Unprecedented Transformations of the N-Tosylindole Motif
The N-tosylindole scaffold is a versatile platform for exploring new chemical reactivity. The electron-withdrawing nature of the tosyl group significantly influences the electronic properties of the indole (B1671886) ring, enabling a range of transformations that are not readily accessible with unprotected indoles.
Recent research has uncovered unprecedented migratory cycloisomerization reactions of N-tosyl-o-allenylanilines, leading to the selective formation of 3-tosyl or 4-tosyl indoles depending on the catalyst used. acs.org This type of rearrangement opens up new avenues for the synthesis of uniquely substituted indole derivatives. Another area of active investigation is the direct functionalization of the indole core. For example, rhodium(III)-catalyzed C–H activation and benzannulation protocols provide efficient access to complex indole-fused polycyclic molecules. acs.org
The umpolung, or reversal of polarity, of the indole nucleus is another strategy for achieving novel reactivity. For instance, the use of a TFA/DMSO combination can promote the cross-dehydrogenative coupling of hetaryl thiols with indole derivatives to form 3-(hetarylsulfenyl)indoles. researchgate.net The regioselective sulfenylation at the C2 position of N-tosylindoles has also been achieved using BuLi and various sulfenylating reagents, demonstrating the ability to precisely control the site of functionalization. dntb.gov.uanih.gov
Future explorations in this area will likely focus on discovering new catalytic systems that can mediate previously unknown transformations of the N-tosylindole ring. The development of methods for the late-stage functionalization of complex molecules containing the N-tosylindole motif will also be a significant area of research, with important implications for drug discovery and materials science. researchgate.net
Investigations into Solid-Phase Synthesis and Flow Chemistry Applications for N-Tosylindoles
Solid-phase synthesis and flow chemistry are powerful technologies that offer significant advantages over traditional batch synthesis methods, particularly in terms of efficiency, automation, and scalability.
Solid-phase synthesis, where molecules are attached to a solid support during a multi-step synthesis, simplifies purification by allowing for the easy removal of excess reagents and by-products by simple filtration. This technique has been applied to the synthesis of indole derivatives, with studies showing the feasibility of functionalizing 5-carboxyindoles on a solid support. aalto.fi The development of traceless linkers, which can be cleaved without leaving a residual functional group on the product, is a key area of research in this field. researchgate.net
Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. uniqsis.comkilolabs.com This high level of control can lead to improved yields, higher selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. kilolabs.com Flow chemistry is well-suited for the synthesis of N-tosylindoles, and its application can facilitate the rapid optimization of reaction conditions and the scale-up of production. uniqsis.comsioc-journal.cn For example, the Fischer indole synthesis, a classic method for preparing indoles, can be significantly accelerated by running it at high temperature and pressure in a flow reactor. uniqsis.com
The combination of solid-phase synthesis and flow chemistry, known as solid-phase flow synthesis, represents a particularly powerful approach. This synergy allows for the automated, multi-step synthesis of libraries of N-tosylindole derivatives for applications in drug discovery and materials science.
Table 2: Comparison of Batch, Solid-Phase, and Flow Synthesis
| Feature | Batch Synthesis | Solid-Phase Synthesis | Flow Chemistry |
| Reaction Vessel | Flask | Solid Support (e.g., resin beads) | Reactor (e.g., tube, coil) |
| Purification | Often requires chromatography | Filtration | Often integrated into the flow system |
| Automation | Difficult | Amenable to automation | Highly amenable to automation |
| Scalability | Can be challenging | Limited by support capacity | Readily scalable |
| Safety | Potential for thermal runaway | Generally safer than batch | Enhanced safety due to small reaction volumes |
Computational Design of Enhanced Synthetic Strategies and Reagents
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the in-silico design of new reactions and reagents. researchgate.netescholarship.org By using computational methods, chemists can gain a deeper understanding of reaction mechanisms, predict the reactivity of different substrates, and design catalysts with enhanced activity and selectivity. escholarship.org
For the synthesis of N-tosylindoles, computational design can be used to develop more efficient synthetic strategies. For example, density functional theory (DFT) calculations can be used to study the mechanism of a reaction and identify the rate-determining step, providing insights into how the reaction can be optimized. researchgate.net In silico screening of virtual libraries of catalysts and reagents can help to identify the most promising candidates for experimental investigation, saving time and resources. ijpsjournal.comudhtu.edu.ua
The design of novel reagents for the functionalization of the N-tosylindole scaffold is another area where computational chemistry can make a significant impact. By understanding the electronic and steric factors that govern reactivity, it is possible to design reagents that will selectively target a specific position on the indole ring. researchgate.net For example, computational studies could be used to design new sulfenylating agents for the regioselective introduction of sulfur-containing functional groups.
The integration of computational design with machine learning and automated synthesis platforms will create a powerful workflow for the rapid discovery and development of new synthetic methods for N-tosylindoles and other important classes of organic compounds. trimble.com This synergy will undoubtedly accelerate the pace of innovation in organic chemistry in the years to come.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-Methyl-1-tosyl-1H-indole, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves tosylation of the indole nitrogen. For example, in related compounds, tosyl chloride is reacted with indole derivatives in pyridine at 0°C, followed by neutralization and purification via crystallization (e.g., acetonitrile recrystallization yields 20% crude product, refined to pure crystals) .
- Optimization : Reaction parameters such as solvent (e.g., pyridine vs. MeCN), temperature (0°C to rt), and stoichiometry (tosyl chloride:indole ratio) critically affect yield. Evidence from analogous reactions shows that iodine catalysis (10 mol%) in MeCN at 40°C improves yields to 98% .
Q. How is the purity and structure of this compound confirmed experimentally?
- Characterization :
- NMR : and NMR identify substituents (e.g., δ ~2.46 ppm for tosyl methyl protons, aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : ESI-MS detects molecular ions (e.g., loss of tosyl group observed at m/z 195 (M-155)+) .
- X-ray Crystallography : Single-crystal analysis confirms bond lengths/angles (e.g., C–C mean = 0.003 Å, R factor = 0.041) using SHELX programs .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in NMR signals (e.g., overlapping peaks for C-5 and C-1 in indole derivatives) require 2D techniques (HSQC, HMBC) or computational modeling. For example, crystallographic refinement with SHELXL resolves ambiguities in dihedral angles .
- Data Triangulation : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray data, as demonstrated in the analysis of 3-[1-(4-methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole .
Q. What strategies optimize electrophilic substitution reactions on this compound?
- Catalytic Systems : Iodine (10 mol%) in MeCN at 40°C achieves near-quantitative yields in related indole substitutions, outperforming FeCl (67%) and AlCl (10%) .
- Regioselectivity : Tosyl groups direct electrophiles to the C-3 position. For example, iodine-catalyzed reactions favor C-3 substitution due to steric and electronic effects .
Q. How is ring puckering analyzed in tosylated indole derivatives, and what computational tools are employed?
- Puckering Coordinates : Use Cremer-Pople parameters to quantify non-planarity. For five-membered rings, amplitude (q) and phase (φ) coordinates derived from torsion angles or Cartesian displacements resolve puckering modes .
- Software : SHELXPRO and Gaussian optimize geometry, while Mercury visualizes puckering amplitudes from crystallographic data .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
- Crystallization Issues : High flexibility of the tosyl group may lead to poor crystal formation. Solutions include:
- Slow evaporation from acetonitrile or DMF/EtOAc mixtures .
- Seeding with microcrystals from analogous structures.
Methodological Notes
- Data Sources : Prioritize peer-reviewed crystallographic databases (e.g., CCDC) and NMR spectral libraries (NIST Chemistry WebBook) over commercial platforms .
- Contradiction Management : Apply iterative refinement (e.g., adjusting hydrogen positions in SHELXL) when crystallographic and spectroscopic data conflict .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
